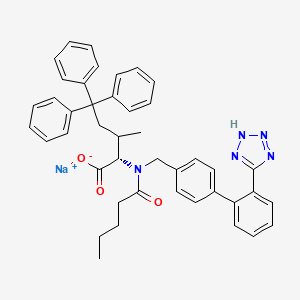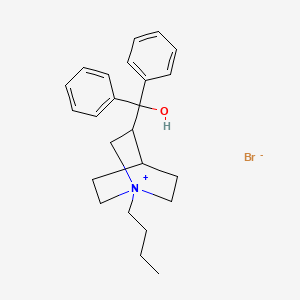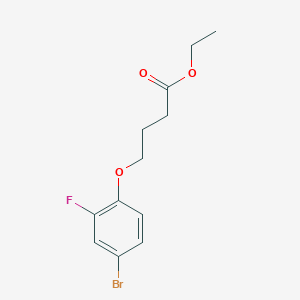
Trityl Valsartan Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trityl Valsartan Sodium Salt:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trityl Valsartan Sodium Salt involves several key steps. One efficient method includes the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole, followed by its Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previously reported syntheses and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Trityl Valsartan Sodium Salt undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The compound can be reduced to remove the trityl group, yielding valsartan.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Trityl cations and valsartan derivatives.
Reduction: Valsartan.
Substitution: Various substituted valsartan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Trityl Valsartan Sodium Salt is used as a precursor in the synthesis of various valsartan derivatives. The trityl group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Biology: In biological research, this compound is used to study the effects of valsartan on angiotensin II receptors. The compound’s stability and solubility make it suitable for in vitro and in vivo studies.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and heart failure. Its unique properties may offer advantages over existing valsartan formulations.
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations. Its stability and ease of synthesis make it an attractive candidate for large-scale production.
Mecanismo De Acción
Trityl Valsartan Sodium Salt exerts its effects by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. The compound also affects the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions.
Comparación Con Compuestos Similares
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Comparison: Trityl Valsartan Sodium Salt is unique due to the presence of the trityl group, which provides additional stability and protection during synthesis. This makes it easier to handle and use in various chemical reactions compared to other angiotensin II receptor antagonists. Additionally, the trityl group can be selectively removed, allowing for the synthesis of various valsartan derivatives with potential therapeutic applications.
Propiedades
Fórmula molecular |
C43H42N5NaO3 |
|---|---|
Peso molecular |
699.8 g/mol |
Nombre IUPAC |
sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-5,5,5-triphenylpentanoate |
InChI |
InChI=1S/C43H43N5O3.Na/c1-3-4-24-39(49)48(30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)41-44-46-47-45-41)40(42(50)51)31(2)29-43(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36;/h5-23,25-28,31,40H,3-4,24,29-30H2,1-2H3,(H,50,51)(H,44,45,46,47);/q;+1/p-1/t31?,40-;/m0./s1 |
Clave InChI |
AMJSDUSMQUVJEU-IWPWFDBTSA-M |
SMILES isomérico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
SMILES canónico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)

![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)



![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)



